molecular formula C8H11NO2 B116048 (1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 148236-94-6

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B116048
CAS No.: 148236-94-6
M. Wt: 153.18 g/mol
InChI Key: NYBCAASYDQOKAL-YLWLKBPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-1-propan-2-yl-3-azabicyclo[310]hexane-2,4-dione is a bicyclic compound with a unique structure that includes an azabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions. For example, the reaction might involve the use of a strong base to induce cyclization, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound might inhibit or activate certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • (1R,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Uniqueness

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substituents and the resulting chemical properties. These differences can lead to variations in reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,5R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4(2)8-3-5(8)6(10)9-7(8)11/h4-5H,3H2,1-2H3,(H,9,10,11)/t5-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBCAASYDQOKAL-YLWLKBPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12C[C@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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